molecular formula C7H10N2 B1302322 (3-Methylpyridin-4-yl)methanamine CAS No. 97004-05-2

(3-Methylpyridin-4-yl)methanamine

Cat. No.: B1302322
CAS No.: 97004-05-2
M. Wt: 122.17 g/mol
InChI Key: DZMLSCJHELOPFT-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring a methyl group at the third position and a methanamine group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-4-yl)methanamine typically involves the alkylation of 3-methylpyridine with formaldehyde and subsequent reduction. One common method includes the following steps:

    Alkylation: 3-Methylpyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form (3-Methylpyridin-4-yl)methanol.

    Reduction: The resulting (3-Methylpyridin-4-yl)methanol is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (3-Methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of (3-Methylpyridin-4-yl)methanal or (3-Methylpyridin-4-yl)carboxylic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-Methylpyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or receptors, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (4-Methylpyridin-3-yl)methanamine
  • (5-Methylpyridin-2-yl)methanamine
  • (2-Methylpyridin-3-yl)methanamine

Comparison: (3-Methylpyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different physical properties, reactivity, and biological activity, making it suitable for distinct applications.

Properties

IUPAC Name

(3-methylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMLSCJHELOPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97004-05-2
Record name 3-Methyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97004-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methylpyridin-4-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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